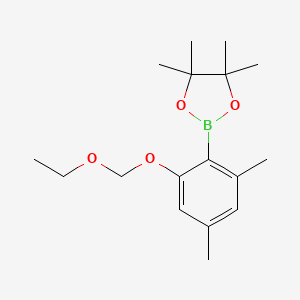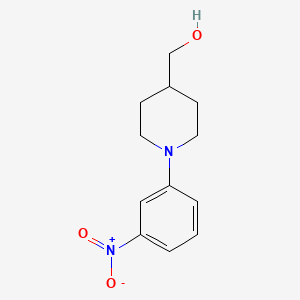
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-difluorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,4-difluorobenzaldehyde reacts with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of alternative catalysts or solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl-pyrrole compounds.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mecanismo De Acción
The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole: Similar structure with a different substitution pattern on the pyrrole ring
Uniqueness
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-difluorophenyl group can enhance its stability and alter its electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H9F2N |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H9F2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-6,14H,1H3 |
Clave InChI |
XPGGZUAEEBZKSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)



![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)



![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
